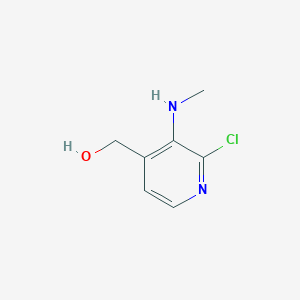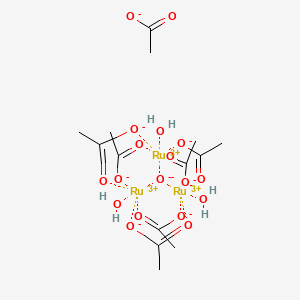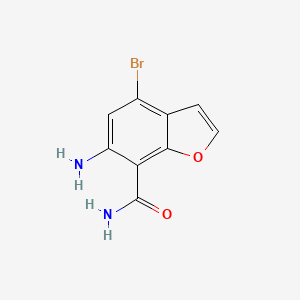![molecular formula C17H31N3O2 B13662506 N-Boc-4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13662506.png)
N-Boc-4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-4-(1-piperazinyl)bicyclo[222]octan-1-amine is a chemical compound that features a bicyclic octane structure with a piperazine ring and a tert-butoxycarbonyl (Boc) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine typically involves the protection of the amine group with a Boc group, followed by the introduction of the piperazine ring. One common method involves the reaction of 4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The piperazine ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Deprotection: Acidic conditions such as treatment with trifluoroacetic acid (TFA) can remove the Boc protecting group.
Substitution: Nucleophilic reagents like alkyl halides can react with the free amine to form substituted derivatives.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the piperazine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can produce various N-substituted derivatives.
Aplicaciones Científicas De Investigación
N-Boc-4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-Boc-4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The Boc protecting group can be removed under physiological conditions, allowing the free amine to participate in biochemical reactions. The piperazine ring can act as a pharmacophore, interacting with various molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A strong nucleophilic reagent used in organic synthesis.
N-Boc-piperazine: A simpler analog with a single piperazine ring and a Boc protecting group.
Uniqueness
N-Boc-4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine is unique due to its bicyclic structure combined with a piperazine ring and a Boc protecting group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C17H31N3O2 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
tert-butyl N-(4-piperazin-1-yl-1-bicyclo[2.2.2]octanyl)carbamate |
InChI |
InChI=1S/C17H31N3O2/c1-15(2,3)22-14(21)19-16-4-7-17(8-5-16,9-6-16)20-12-10-18-11-13-20/h18H,4-13H2,1-3H3,(H,19,21) |
Clave InChI |
JQVXYVPXALDMHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


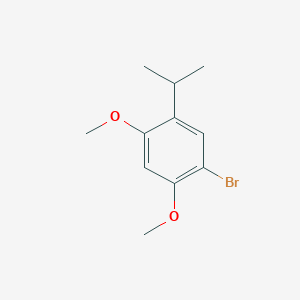
![N'-[5-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]pentyl]-N'-hydroxybutanediamide;hydrochloride](/img/structure/B13662435.png)
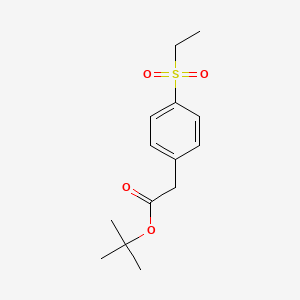
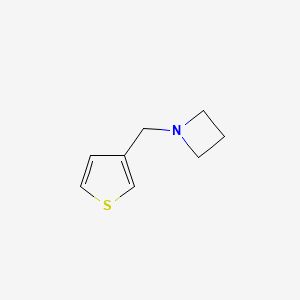
![6-Bromo-1-ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13662446.png)

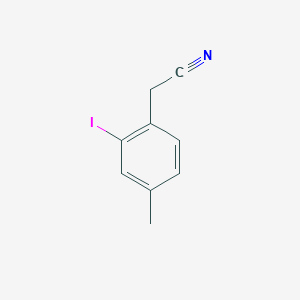
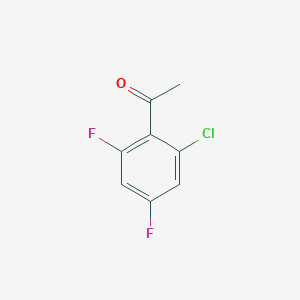
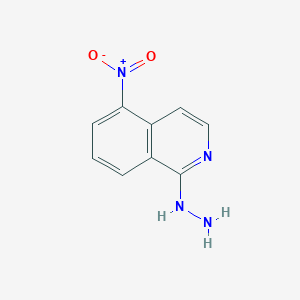
![N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine](/img/structure/B13662501.png)
